molecular formula C19H18N2O3 B2477075 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide CAS No. 921918-94-7

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide

Cat. No. B2477075
M. Wt: 322.364
InChI Key: QICYTNPCZQYPJS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of the compound is C19H20N2O3. The molecular weight is 324.38.


Physical And Chemical Properties Analysis

The compound has unique physical and chemical properties. It has attracted significant attention in scientific research due to its potential applications in various fields of research and industry.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research in the field of benzodiazepine oxazoles and related compounds has provided insights into the synthesis and chemical reactivity of complex organic molecules. For instance, studies have demonstrated various synthetic pathways and reactions involving benzodiazepino oxazole derivatives, indicating a broader application in medicinal chemistry and drug design. Such compounds are synthesized through reactions that involve dimethyl formamide in the presence of sodium hydride, leading to exo-methylene compounds or isoindoles and acridanone derivatives under specific conditions (Terada et al., 1973). These methodologies are crucial for the development of pharmaceuticals and materials science.

Pharmaceutical Applications

Derivatives similar to the compound have been studied for their potential in pharmaceutical applications. For instance, the synthesis of hexahydrospiro[cyclopropane-1,10’-pyrido[1,2-c]quinazoline] and 2-λ5-benzo[f][1,4,2]diazaphosphepine derivatives showcases the creation of new N-P containing heterocyclic compounds. These compounds have shown potential for generating acyclic N-phosphorylated diamino carbenes with spiroamine groups, opening avenues for novel pharmaceutical agents (Koidan et al., 2022).

Material Science and Chemistry

Research into dimethyl substituted compounds and their reactions under free radical conditions to form unique oxazapolycyclic skeletons indicates significant applications in materials science. The synthesis of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a pyrrole-fused dibenzo[b,f][1,4]oxazepines with strong blue emission, shows potential applications in optoelectronic materials and fluorescent markers (Petrovskii et al., 2017).

Antidepressant and Antiallergic Potential

Compounds structurally related to the one have been investigated for their antidepressant-like and antiallergic effects. For example, the study of 11-substituted 6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid derivatives showed promising orally active antiallergic agents, indicating the potential of related compounds in treating allergic reactions and possibly depressive disorders (Ohshima et al., 1992).

Future Directions

The compound and its derivatives have potential applications in various fields of research and industry. For instance, compounds based on the 10,11-dihydro-5H-dibenzo[b,f]azepine unit have been used to create highly efficient green and red organic light-emitting diodes .

properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-11-3-7-17-15(9-11)21(2)19(23)14-10-13(6-8-16(14)24-17)20-18(22)12-4-5-12/h3,6-10,12H,4-5H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICYTNPCZQYPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4CC4)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide

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